molecular formula C17H14ClN3O3 B2889546 2-(2-chlorophenyl)-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 1286720-59-9

2-(2-chlorophenyl)-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No. B2889546
CAS RN: 1286720-59-9
M. Wt: 343.77
InChI Key: XKSWEHBQPXYCRQ-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

Synthesis and Characterization

The synthesis of related oxadiazole derivatives involves several chemical reactions, including the formation of 1,3,4-oxadiazole rings through the reaction of hydrazides with carbon disulfide or by acetylation processes. These compounds are characterized using techniques such as NMR, IR, and mass spectrometry to determine their structure and properties. For instance, Li Ying-jun (2012) conducted an NMR study on a novel 1,3,4-oxadiazole derivative containing a benzimidazole moiety, highlighting the importance of structural determination in understanding the chemical behavior of such compounds (Li Ying-jun, 2012).

Biological Screening

Some derivatives have been synthesized and screened for biological activities, such as inhibition against enzymes like acetylcholinesterase, suggesting potential therapeutic applications. A. Rehman et al. (2013) synthesized a series of 5-substituted-1,3,4-oxadiazole derivatives and screened them for enzyme inhibition, demonstrating the compounds' relevance in medicinal chemistry (A. Rehman et al., 2013).

Antimicrobial and Enzyme Inhibition

The antimicrobial and enzyme inhibition activities of oxadiazole derivatives make them candidates for developing new drugs. M. Iftikhar et al. (2019) reported on the synthesis of oxadiazole derivatives with potent α-glucosidase inhibitory potential, underscoring the potential for these compounds in managing diseases like diabetes (M. Iftikhar et al., 2019).

Photovoltaic Efficiency and Ligand-Protein Interactions

The application of oxadiazole derivatives extends beyond pharmacology into materials science, such as their use in dye-sensitized solar cells (DSSCs). Studies like the one conducted by Y. Mary et al. (2020) on benzothiazolinone acetamide analogs provide insights into the compounds' photochemical and thermochemical properties, suggesting their utility in renewable energy technologies (Y. Mary et al., 2020).

properties

IUPAC Name

2-(2-chlorophenyl)-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O3/c18-14-9-5-4-6-12(14)10-15(22)19-17-21-20-16(24-17)11-23-13-7-2-1-3-8-13/h1-9H,10-11H2,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKSWEHBQPXYCRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=NN=C(O2)NC(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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